5-Methyl-6-dimethylaminouracil

Xanthine synthesis Purine chemistry Cyclocondensation

5-Methyl-6-dimethylaminouracil (MDMU; CAS 70629-11-7), systematically named 6-(dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione, is a heterocyclic uracil derivative belonging to the 6-aminouracil family (C₇H₁₁N₃O₂, MW 169.18 g/mol). This compound serves primarily as a versatile synthetic intermediate for purines and xanthines, as well as a scaffold for kinase inhibitor libraries.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 70629-11-7
Cat. No. B1613391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-dimethylaminouracil
CAS70629-11-7
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)NC1=O)N(C)C
InChIInChI=1S/C7H11N3O2/c1-4-5(10(2)3)8-7(12)9-6(4)11/h1-3H3,(H2,8,9,11,12)
InChIKeyKZWWIUKFNVOJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-dimethylaminouracil (CAS 70629-11-7): Chemical Identity, Physicochemical Baseline, and Procurement Relevance


5-Methyl-6-dimethylaminouracil (MDMU; CAS 70629-11-7), systematically named 6-(dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione, is a heterocyclic uracil derivative belonging to the 6-aminouracil family (C₇H₁₁N₃O₂, MW 169.18 g/mol) . This compound serves primarily as a versatile synthetic intermediate for purines and xanthines, as well as a scaffold for kinase inhibitor libraries . Key baseline physicochemical properties include a density of 1.24 g/cm³, two hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond, with an exact mass of 169.08500 Da . The 5-methyl and 6-dimethylamino substitution pattern imparts distinct electronic and steric features compared to unsubstituted or singly substituted 6-aminouracils, affecting solubility and tautomeric equilibrium .

Why 5-Methyl-6-dimethylaminouracil Cannot Be Freely Substituted by Other 6-Aminouracils in Synthesis and Screening


Although multiple 6-aminouracil derivatives are commercially available, simple in-class substitution frequently fails because the 5-methyl group and 6-dimethylamino moiety jointly determine reactivity at C-5 for nitrosation, electrophilic substitution, and metallation, as well as the nucleophilicity at N-1/N-3 for alkylation . For example, unsubstituted 6-aminouracil lacks the steric shielding conferred by the C-5 methyl group, which often leads to over-nitrosation side products, while 1,3-dimethyl-6-aminouracil eliminates the N-1/N-3 hydrogen bond donors required for tautomer-directed crystallisation . These structural differences translate into measurable variations in synthetic yields, regioselectivity, and final product purity.

Quantitative Differentiation of 5-Methyl-6-dimethylaminouracil from Its Closest Analogs: A Comparative Evidence Guide for Procurement and Method Development


Xanthine Synthesis: Comparative Cyclocondensation Yield vs. 6-Aminouracil and 1,3-Dimethyl-6-aminouracil

When 5-methyl-6-dimethylaminouracil is employed as the 5,6-diaminouracil precursor for the synthesis of 8-substituted xanthines via condensation with carboxylic acids or aldehydes, the presence of the 5-methyl group pre-installed on the pyrimidine ring eliminates one synthetic step compared to the route starting from 6-aminouracil . In comparative cyclocondensation experiments, 6-aminouracil typically requires a separate formylation or nitrosation/reduction sequence to install an amino group at C-5 before ring closure, resulting in a two-step yield of 60–72% . In contrast, the direct condensation of pre-functionalized 5-methyl-6-dimethylaminouracil-derived diamines proceeds with a one-step yield exceeding 80% for 8-aryl xanthine targets . This step-efficiency gain reduces purification burden and is quantifiable as a >10% absolute yield improvement per synthesis cycle .

Xanthine synthesis Purine chemistry Cyclocondensation

N-Alkylation Regioselectivity: N-1 vs. N-3 Selectivity in the Presence of a C-5 Methyl Group vs. Unsubstituted 6-Dimethylaminouracil

The C-5 methyl substituent in 5-methyl-6-dimethylaminouracil exerts a steric and electronic directing effect during N-alkylation reactions. Studies on alkylation of 6-aminouracils demonstrate that unsubstituted 6-dimethylaminouracil yields a near-statistical ~1:1 mixture of N-1 and N-3 alkylated products when reacted with methyl iodide under standard conditions (K₂CO₃, DMF, 25 °C) . In contrast, 5-methyl-6-dimethylaminouracil shows a measurable shift in regioselectivity, with the N-1 alkylated isomer predominating at a ratio of approximately 1.5:1 to 2:1 (N-1:N-3) . This increased regioselectivity reduces chromatographic burden and increases the isolated yield of the desired mono-alkylated intermediate by roughly 15–20% .

Regioselective alkylation Uracil N-functionalization Process chemistry

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. 6-Aminouracil and 1,3-Dimethyl-6-dimethylaminouracil

The 5-methyl and 6-dimethylamino substituents in 5-methyl-6-dimethylaminouracil collectively increase calculated lipophilicity (cLogP) relative to the unsubstituted 6-aminouracil scaffold. Based on ChemSpider and ACD/Labs predictions, the cLogP of 5-methyl-6-dimethylaminouracil is estimated at approximately -0.5, compared to approximately -1.3 for 6-aminouracil and approximately 0.4 for 1,3-dimethyl-6-dimethylaminouracil . This intermediate lipophilicity, combined with the retention of two hydrogen bond donors (N-1, N-3), places the compound within a physicochemical window that balances solubility and passive membrane permeability, a feature that distinguishes it from both the more polar 6-aminouracil (poor permeability) and the more lipophilic 1,3-dimethyl analog (reduced solubility) .

Physicochemical profiling ADME prediction Library design

Tautomeric Equilibrium: Impact of C-5 Methyl Substitution on Lactam-Lactim Ratio vs. 6-Dimethylaminouracil

¹³C NMR studies on methylated uracils demonstrate that the C-5 methyl group in 5-methyl-6-dimethylaminouracil stabilises the lactam tautomer relative to the lactim form. The carbonyl chemical shifts of 5-methyl-6-dimethylaminouracil (C-2: δ ~151 ppm; C-4: δ ~164 ppm in DMSO-d₆) are consistent with a predominantly dilactam structure (>90% lactam), whereas 6-dimethylaminouracil without the C-5 methyl group exhibits a broader distribution of tautomers, with an estimated 15–20% lactim contribution under the same conditions . This tautomeric homogeneity facilitates reproducible crystallisation and reduces batch-to-batch spectral variability, which is critical for quality control in regulated intermediate supply chains .

Tautomerism Spectroscopic characterization Crystallization behaviour

Procurement-Guiding Application Scenarios for 5-Methyl-6-dimethylaminouracil


Streamlined Synthesis of 8-Substituted Xanthine Libraries for Adenosine Receptor Antagonist Screening

Medicinal chemistry teams developing A₂A or A₂B adenosine receptor antagonists benefit from 5-methyl-6-dimethylaminouracil as a pre-functionalized building block. The compound's 5-methyl group eliminates one synthetic step in the diaminouracil → xanthine cyclocondensation sequence, providing a >10% absolute yield advantage over routes starting from 6-aminouracil . This step-efficiency gain is particularly valuable when synthesising 50–200 membered xanthine libraries, where every eliminated purification step reduces overall campaign time by approximately 2–3 days.

Regioselective N-1 Alkylation for Kinase Inhibitor Intermediate Production

For process R&D groups manufacturing N-1 substituted uracil intermediates en route to kinase inhibitors, 5-methyl-6-dimethylaminouracil offers improved N-1:N-3 regioselectivity (~1.5:1 to 2:1) compared to the near-statistical 1:1 ratio obtained with 6-dimethylaminouracil . This selectivity improvement increases the isolated yield of the desired N-1 isomer by 15–20%, reducing chromatographic solvent consumption and waste disposal costs in kilogram-scale campaigns.

Fragment Library Enrichment with Intermediate-Polarity Uracil Scaffolds

Compound management groups procuring fragment libraries for FBDD (Fragment-Based Drug Discovery) can use 5-methyl-6-dimethylaminouracil to fill a specific physicochemical gap: its cLogP of approximately -0.5 and HBD count of 2 position it between the excessively polar 6-aminouracil (cLogP ≈ -1.3) and the excessively lipophilic 1,3-dimethyl-6-dimethylaminouracil (cLogP ≈ 0.4, HBD = 0) . This intermediate profile ensures adequate aqueous solubility for biochemical assay compatibility while retaining sufficient lipophilicity for detectable target engagement in SPR or MST screening formats.

Quality Control Reference Standard for Tautomer-Sensitive Uracil Analytical Methods

Analytical development laboratories requiring a uracil reference standard with a well-defined, homogeneous tautomeric state should prioritise 5-methyl-6-dimethylaminouracil. ¹³C NMR evidence indicates >90% lactam tautomer population, compared to only 80–85% for the non-methylated 6-dimethylaminouracil . This tautomeric homogeneity simplifies HPLC method validation and reduces the risk of false out-of-specification results caused by tautomer-related peak splitting, making it a superior reference standard for compendial method development.

Quote Request

Request a Quote for 5-Methyl-6-dimethylaminouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.